molecular formula C22H14N4OS B11013088 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11013088
M. Wt: 382.4 g/mol
InChI Key: WMNHCEHGIZMBMD-UHFFFAOYSA-N
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Description

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that features a benzothiazole ring fused with a quinoline structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the acylation of 2-aminobenzenethiol with methyl chloroformate in pyridine, followed by heating with zinc dust in glacial acetic acid to form the benzothiazole core . The quinoline moiety can be introduced through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its fused benzothiazole-quinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H14N4OS

Molecular Weight

382.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H14N4OS/c27-21(26-22-25-18-9-3-4-10-20(18)28-22)16-12-19(14-6-5-11-23-13-14)24-17-8-2-1-7-15(16)17/h1-13H,(H,25,26,27)

InChI Key

WMNHCEHGIZMBMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=NC5=CC=CC=C5S4

Origin of Product

United States

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